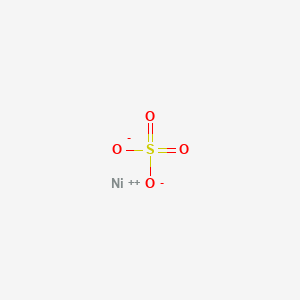

Nickel;sulfuric acid;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/

29.3 G/100 CC WATER @ 0 °C

83.7 G/100 CC WATER @ 100 °C

INSOL IN ALCOHOL, ETHER, ACETONE

0.11% WT IN METHANOL @ 35 °C

For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble)

Synonyms

Canonical SMILES

Source of Nickel Ions

Nickel sulfate is a readily soluble and stable source of nickel (Ni²⁺) ions, making it a valuable tool in various research areas. These ions play a crucial role in several biological processes, including enzyme activity, cellular signaling, and oxygen transport. Scientists utilize nickel sulfate to:

- Study the function of nickel-containing enzymes: By incorporating nickel sulfate into growth mediums or reaction mixtures, researchers can investigate the activity and function of enzymes that require nickel for their catalytic activity. This provides valuable insights into various biological processes, such as nitrogen fixation and urease activity .

- Investigate the role of nickel in cellular signaling: Nickel ions are involved in cellular signaling pathways regulating processes like cell proliferation and differentiation. By manipulating nickel levels through the use of nickel sulfate, researchers can elucidate the specific roles of nickel in these pathways and their impact on cellular function .

- Model nickel deficiency and toxicity: Nickel is an essential micronutrient for humans and various organisms. However, excessive nickel exposure can be detrimental. By controlling nickel sulfate concentrations, researchers can create models of nickel deficiency and toxicity in cell cultures or animal models to understand their impact on health and disease .

Precursor for Ni-based Nanomaterials

Nickel sulfate serves as a precursor for synthesizing various nickel-based nanomaterials with unique properties. These nanomaterials hold immense potential in diverse scientific fields, including:

- Catalysis: Specific nickel-based nanostructures can be designed using nickel sulfate as a starting material, exhibiting high catalytic activity for various chemical reactions. This holds promise for developing efficient and sustainable catalysts for industrial processes and environmental remediation .

- Magnetism: Certain nickel-based nanomaterials synthesized from nickel sulfate exhibit unique magnetic properties, making them attractive for applications in data storage, spintronics, and magnetic resonance imaging (MRI) .

- Biomedical applications: Functionalized nickel-based nanomaterials derived from nickel sulfate are being explored for their potential use in drug delivery, biosensing, and cancer therapy due to their unique properties and biocompatibility .

Reagent in Chemical Research

Nickel sulfate finds application as a versatile reagent in various chemical reactions due to its ability to act as a Lewis acid or undergo redox reactions. Some examples include:

- Precipitation reactions: Nickel sulfate can be used to precipitate other metal sulfates, providing a method for purification and separation of specific metal ions .

- Electrodeposition: As a source of nickel ions, nickel sulfate is used for electrodeposition, a technique for coating conducting surfaces with a thin layer of nickel. This finds applications in electroplating, battery technology, and sensor development .

- Organic synthesis: Nickel sulfate can act as a catalyst in specific organic reactions, facilitating the formation of desired organic compounds .

Nickel sulfate is an inorganic compound with the chemical formula . It exists in various hydrated forms, with nickel sulfate hexahydrate being the most common, characterized by blue crystals. Nickel sulfate is highly soluble in water and forms an acidic solution upon dissolution, typically exhibiting a pH range of 4.3 to 4.7 due to the release of sulfate ions. The compound is paramagnetic and can exist in different colors depending on its hydration state, ranging from blue to green or yellow .

- Dehydration Reaction: When heated to 103°C, nickel sulfate hexahydrate loses water to form anhydrous nickel sulfate. Further heating to 848°C results in decomposition into nickel oxide and sulfur trioxide:

- Reactions with Acids: Nickel sulfate reacts with hydrochloric acid in a double displacement reaction, producing nickel chloride and sulfuric acid:

- Reactions with Bases: It reacts with sodium hydroxide to form nickel hydroxide and sodium sulfate:

These reactions illustrate the versatility of nickel sulfate in various chemical processes, particularly in the production of nickel-based compounds .

Nickel sulfate is known for its toxicological properties. It is classified as a carcinogen and can cause various health issues upon exposure, including skin irritation, respiratory problems, and potential allergic reactions. Ingestion or inhalation can lead to accumulation in organs such as the lungs, kidneys, and liver. Occupational exposure limits are set due to its harmful effects, emphasizing the need for safety measures when handling this compound .

Nickel sulfate can be synthesized through several methods:

- Dissolution of Nickel Oxide: The most common method involves dissolving nickel oxide in hot, dilute sulfuric acid under controlled temperature and pressure conditions:

- Nickel oxide is introduced into a sealed reactor containing sulfuric acid.

- Oxygen is added to facilitate oxidation.

- The process yields a concentrated solution of nickel sulfate.

- Electrolytic Production: Nickel sulfate can also be produced through electrolysis using nickel metal as an anode in a sulfuric acid solution.

- By-Product from Copper Refining: It is often obtained as a by-product during the refining of copper ores .

Nickel sulfate has a wide range of applications:

- Electroplating: Primarily used as an electrolyte in nickel electroplating baths.

- Production of Nickel Compounds: Serves as a precursor for producing other nickel compounds such as nickel hydroxide.

- Textile Industry: Acts as a mordant in dyeing processes.

- Ceramics and Pigments: Utilized in ceramics for coloring and as a catalyst precursor .

Studies on nickel sulfate interactions have revealed its potential effects on biological systems:

- Toxicity Studies: Research indicates that exposure can lead to oxidative stress and inflammatory responses in cells.

- Allergenic Potential: Nickel sulfate is one of the most common contact allergens, leading to dermatitis in sensitive individuals.

- Environmental Impact: It poses risks to aquatic life due to its toxicity, necessitating careful management during disposal and use .

Nickel sulfate shares similarities with other metal sulfates but exhibits unique properties due to its specific ionic structure and biological activity.

| Compound Name | Chemical Formula | Color | Solubility | Toxicity Level |

|---|---|---|---|---|

| Copper(II) Sulfate | Blue (hydrated) | Highly soluble | Moderate | |

| Cobalt(II) Sulfate | Pink (hydrated) | Highly soluble | Moderate | |

| Zinc Sulfate | White (anhydrous) | Highly soluble | Low |

Uniqueness of Nickel Sulfate- Toxicity: Nickel sulfate is more toxic than many other metal sulfates, making it a significant concern for occupational safety.

- Biological Activity: Its role as a known carcinogen sets it apart from other similar compounds that may not have such pronounced health risks.

- Electroplating Use: While many sulfates are used in electroplating, nickel sulfate's specific properties make it ideal for producing high-quality nickel coatings.

Hydrometallurgical methods dominate nickel sulfate production, leveraging aqueous chemistry to extract nickel from ores and recycled materials. The process begins with sulfuric acid leaching, where nickel-bearing ores or intermediates are dissolved under controlled temperature (60–90°C) and pH (1.5–3.0) conditions. For laterite ores, High-Pressure Acid Leaching (HPAL) is employed at 250–270°C and 4–5 MPa pressure to selectively dissolve nickel and cobalt while leaving iron and aluminum in solid residues.

Post-leaching, solvent extraction (SX) purifies the pregnant leach solution (PLS). Extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) or Cyanex 272 selectively separate nickel from cobalt and impurities such as magnesium and calcium. Electrowinning then recovers nickel metal, which is subsequently dissolved in sulfuric acid to form nickel sulfate solution.

Key advancements:

- Multi-stage counter-current SX systems achieve >99% nickel recovery.

- HPAL systems integrate flash evaporation for energy recovery, reducing steam consumption by 30%.

Crystallization and Impurity Incorporation Mechanisms

Nickel sulfate hexahydrate (NiSO₄·6H₂O) crystallizes from saturated solutions via cooling or evaporative methods. A critical challenge is magnesium co-crystallization due to its similar ionic radius (0.72 Å vs. Ni²⁺’s 0.69 Å) and charge, enabling isomorphous substitution in the crystal lattice. Surface adsorption of Mg²⁺ on growing crystal faces further exacerbates impurity uptake.

Purification strategies:

- Repulping: Washing crystals with saturated NiSO₄ solutions removes 77% of surface-adsorbed Mg in the first stage.

- Multi-stage crystallization: Sequential cooling steps reduce Mg content from 0.5% to <0.1% in final products.

Ore-Specific Production Routes (Sulfide vs. Laterite)

Sulfide Ores

Sulfide ores (e.g., pentlandite) undergo:

- Froth flotation: Produces a 6–12% nickel concentrate.

- Smelting: Electric furnaces yield nickel matte (40–50% Ni).

- Electrorefining: Matte anodes produce 99.99% pure nickel, dissolved in H₂SO₄/H₂O₂ to form NiSO₄.

Advantages:

- Higher nickel grades (1.5–3% vs. 1–2% in laterites).

- Lower energy consumption compared to laterite processing.

Laterite Ores

Laterites require energy-intensive approaches:

- HPAL: Achieves 95% Ni/Co recovery but limited to ores with <5% Mg.

- Rotary Kiln Electric Furnace (RKEF): Produces nickel pig iron (NPI), later converted to matte and dissolved in acid.

Challenges:

Recycling and Secondary Recovery Pathways

Nickel sulfate is recovered from:

- Lithium-ion battery scrap: Hydrometallurgical recycling achieves 95% Ni recovery via H₂SO₄/H₂O₂ leaching, followed by SX and crystallization.

- Electroplating waste: Spent electrolytes are purified using ion-exchange resins (e.g., chelating resins loaded with Ni²⁺) to remove Cu/Fe.

Innovative projects:

The purification of nickel sulfate represents a critical process in achieving battery-grade specifications required for lithium-ion battery cathode materials [9]. Modern hydrometallurgical processing demands sophisticated purification strategies to remove trace impurities that can significantly impact the electrochemical performance of nickel-containing cathode materials [11]. The purification process encompasses multiple stages including impurity removal, washing optimization, crystallization enhancement, and understanding of incorporation mechanisms [13].

Impurity Removal Strategies (Magnesium, Cobalt, Sodium, Calcium Mitigation)

The removal of specific impurities from nickel sulfate solutions requires tailored approaches based on the chemical behavior and concentration levels of each contaminant [1]. Industrial nickel sulfate purification typically encounters four primary impurities that require specialized mitigation strategies: magnesium, cobalt, sodium, and calcium [2] [7].

Magnesium Removal Strategies

Magnesium represents the most challenging impurity to remove due to its similar ionic radius and charge characteristics compared to nickel ions [19]. The separation factor of magnesium over nickel using Cyanex 272 extraction reaches values higher than 200 at pH 5.5, demonstrating superior performance compared to alternative extractants [31]. Research indicates that more than 99% of magnesium can be removed from synthetic solutions containing 3.4 grams per liter magnesium and 106 grams per liter nickel using 0.5 molar Cyanex 272 [31].

Fluorite precipitation methods have traditionally been employed for nickel purification from magnesium contamination, though these approaches present significant environmental pollution risks [31]. Solvent extraction technology offers substantial advantages in metal separation and purification, particularly in nickel cobalt industries where selective separation is paramount [31].

Cobalt Removal Techniques

Cobalt extraction from nickel sulfate solutions achieves remarkably high efficiency through organophosphonic extractants [5]. Ionquest 801 extractant demonstrates simultaneous extraction capabilities for both cobalt and magnesium in the presence of nickel from sulfate solutions [5]. Under optimized conditions of pH 5.0, temperature 40°C, extractant concentration 20%, and organic to aqueous phase ratio 1:1, cobalt and magnesium extraction rates reach 99.7% and 99.5% respectively [5].

The extraction process utilizes a multi-stage approach involving extraction, scrubbing, and stripping operations [5]. Cobalt stripping by 3 molar sulfuric acid achieves 99.7% efficiency, while magnesium stripping reaches 99.3% under similar conditions [5]. The scrubbing stage effectively removes co-extracted nickel, maintaining final co-extraction levels below 0.5% [5].

Sodium and Calcium Mitigation

Sodium removal from nickel sulfate solutions employs scrubbing techniques with nickel-containing solutions [7]. The process involves adding crude nickel sulfate solution to nickel-retaining organic phases to exchange nickel with impurities including sodium and ammonia [7]. This exchange mechanism provides purified nickel sulfate solution while concentrating impurities in the organic phase [7].

Calcium removal utilizes precipitation methods, particularly through fluoride precipitation techniques [2]. Ammonium fluoride addition to nickel sulfate solutions results in calcium fluoride precipitate formation, which can be removed through filtration [2]. The method demonstrates effectiveness in removing calcium and magnesium impurities simultaneously through precipitation and subsequent pH adjustment to remove ammonium ions [2].

High pH Treatment Protocols

High pH treatment represents a fundamental purification approach for metallic impurities, primarily targeting iron and chromium removal [4]. The process requires temperature elevation to 150°F with sufficient nickel carbonate addition to raise pH to 5.2-5.8 [4]. Depending on initial pH conditions, up to 5 pounds of dry nickel carbonate per 100 gallons may be required to achieve optimal treatment range [4].

The treatment protocol includes hydrogen peroxide addition at 0.5 to 1.0 milliliters per liter of 30% concentration [4]. Solution agitation at temperature for minimum 2 hours allows adequate settling time before pH readjustment to specified operating range [4]. The process concludes with filtration back to production tanks and electrolytic treatment to ensure hydrogen peroxide destruction [4].

Repulping and Displacement Washing Optimization

Repulping stages in nickel sulfate purification serve dual purposes of impurity removal and crystal quality enhancement [3]. The process involves washing crystals in saturated solution to remove impurities incorporated through surface adsorption and mother liquor inclusion [13]. Research demonstrates that repulping nickel sulfate hexahydrate crystals with saturated nickel sulfate solution results in 77% magnesium removal [13] [19].

First Stage Repulping Parameters

Optimal repulping conditions require precise control of multiple process parameters [13]. Temperature maintenance at 50±1°C provides ideal conditions for equilibrium establishment between crystals and solution [13]. The 70-hour duration for first-stage repulping allows sufficient time for diffusion-controlled mass transfer across the boundary layer [13].

Pulp density optimization at 15% ensures adequate solid-liquid contact while maintaining effective mixing [13]. Stirring speed of 150 revolutions per minute maintains crystals in micro-suspended state without causing mechanical damage [13]. The equilibrium distribution coefficient of magnesium during first-stage repulping reaches 1.32, indicating approximately equal preference for solid and liquid phases [13].

Second Stage Repulping Effectiveness

Second-stage repulping demonstrates reduced effectiveness compared to initial treatment, achieving only 26% magnesium removal [13]. The 24-hour duration for second-stage processing reflects diminished driving force for mass transfer due to lower concentration gradients [13]. Distribution coefficient values increase to 3.84, indicating reduced equilibrium achievement owing to smaller diffusion flux across the solid-liquid interface [13].

The sequential repulping approach yields cumulative nickel retention ratios of 86% for first stage and 82% for second stage [13]. Total nickel retention across both repulping stages reaches 71%, demonstrating acceptable metal recovery while achieving significant impurity reduction [13].

Displacement Washing Mechanisms

Displacement washing effectiveness varies significantly among different impurities based on their incorporation mechanisms [9]. Surface-adsorbed impurities demonstrate high responsiveness to washing procedures, while lattice-substituted elements show limited removal through washing alone [9]. Research findings indicate that sodium and calcium predominantly undergo surface adsorption regardless of initial concentrations, making them highly amenable to displacement washing [9].

Washing solution composition influences removal efficiency, with deionized water achieving moderate results compared to saturated nickel sulfate solutions [13]. Post-wash crystal analysis reveals that washing with deionized water equivalent to 10% of wet solid weight reduces magnesium concentration from 0.35 to 0.22 grams per kilogram [13]. This stagnant decrease suggests residual magnesium incorporation through lattice substitution mechanisms [13].

Purity Enhancement Factors in Crystallization Systems

Crystallization system optimization requires careful consideration of multiple interconnected factors that influence both crystal formation and impurity incorporation [16]. The solubility of nickel sulfate demonstrates strong temperature dependence and decreases in the presence of sulfuric acid [18]. Industrial process solutions typically contain chloride, magnesium, and sodium impurities that significantly affect crystallization behavior [18].

Temperature Control and Phase Stability

Temperature control represents a critical factor in determining crystal polymorph formation and stability [24]. Nickel sulfate hexahydrate exists in two polymorphic forms: alpha-nickel sulfate hexahydrate with tetragonal structure and beta-nickel sulfate hexahydrate with monoclinic structure [24]. Research demonstrates that nickel sulfate formed in the absence of magnesium transforms toward alpha-nickel sulfate hexahydrate in dry state [24].

Crystallization temperature directly influences impurity incorporation rates and crystal quality [17]. Optimal crystallization temperatures range from 35°C to 40°C for initial solution preparation, with constant temperature maintenance at 34±1°C during crystal growth [17]. Temperature fluctuations facilitate recrystallization processes that enhance impurity partitioning and crystal purity [13].

pH Optimization and Solution Chemistry

Solution pH significantly impacts crystallization kinetics and impurity behavior [5]. Research indicates optimal pH ranges of 4.0 to 5.5 for effective impurity separation and crystal formation [5]. Higher pH conditions favor precipitation of metallic impurities, particularly iron and chromium, through hydroxide formation [4].

The pH adjustment process requires careful consideration of neutralizing agent selection to avoid introducing additional impurities [6]. Sodium hydroxide or sodium carbonate usage as neutralizers can precipitate impurities as salts during subsequent solvent extraction steps, reducing process efficiency [12]. Alternative neutralization approaches using nickel hydroxide prepared from process waste streams minimize external impurity introduction [12].

Evaporation Rate and Supersaturation Control

Controlled evaporation rates influence crystal nucleation and growth kinetics, directly affecting final product purity [1]. Excessive evaporation rates can lead to rapid supersaturation development, promoting inclusion formation and reducing selectivity [16]. Research demonstrates that chloride ion concentration in initial solution impacts crystal shape and purity levels, with higher chloride amounts reducing purity to approximately 90% [16].

Lower impurity concentrations during controlled evaporation yield purity levels around 97-98% [18]. Crystal size distribution results indicate that longer residence times produce larger crystal sizes with improved purity characteristics [16]. Moisture content analysis confirms the relationship between cooling rate and crystal quality, with slower cooling promoting better developed crystal structures [18].

Seeding and Nucleation Control

Seeding strategies provide enhanced control over crystal formation and polymorph selection [24]. However, seeding does not guarantee phase purity in systems with high solubility and close solubility values due to strong kinetic factor contributions [24]. Multiple possible phases can crystallize in nickel sulfate systems, requiring careful monitoring of crystallization pathways [24].

Seed ratio optimization between 5-15% of total crystallizing mass provides effective nucleation control while maintaining acceptable productivity [30]. Research examining ammonium impurity effects demonstrates that seed ratio significantly increases crystal output yield and slightly enhances crystal purity [30]. The seed ratio influence proves less significant than impurity concentration effects on crystal growth mechanisms [30].

Surface Adsorption vs. Lattice Substitution Dynamics

Understanding impurity incorporation mechanisms provides crucial insights for developing targeted purification strategies [3]. Research identifies two primary mechanisms for magnesium uptake during nickel sulfate hexahydrate crystallization: surface adsorption and lattice substitution through isomorphous replacement [3] [19]. The relative contribution of each mechanism depends on impurity concentration levels and crystallization conditions [9].

Surface Adsorption Mechanisms

Surface adsorption occurs when impurities deposit on crystal surfaces or when impurity-laden mother liquor remains incompletely washed from crystal surfaces [13]. Research utilizing impurity distribution mapping reveals that initial stirring of suspended nickel sulfate crystals in saturated solution releases approximately 50% of total magnesium mass into mother liquor [13]. This significant release strongly suggests substantial magnesium surface location and incorporation via surface deposition mechanisms [13].

Scanning transmission electron microscopy with energy-dispersive X-ray analysis provides direct evidence of surface contamination patterns [13]. Elemental mapping of nickel sulfate hexahydrate crystals after evaporative crystallization shows higher magnesium content compared to crystals after two-stage repulping [13]. The surface washing effectiveness varies among impurities, with sodium and calcium demonstrating high responsiveness to washing procedures due to predominant surface adsorption [9].

Lattice Substitution Phenomena

Lattice substitution through isomorphous replacement occurs when impurity ions substitute for nickel ions within the crystal lattice structure [19]. The similar ionic radius and charge characteristics between magnesium and nickel ions facilitate this substitution process [3]. Research demonstrates linear relationships between percent crystal dissolution and percent impurity release, confirming uniform distribution throughout bulk crystals consistent with lattice substitution [13].

Magnesium and cobalt demonstrate primary integration into crystal lattice via isomorphous substitution when present at higher initial concentrations [9]. This incorporation mechanism proves resistant to surface washing techniques, requiring modification of crystallization feed composition to reduce impurity concentrations during crystal formation [13]. Unlike surface deposition that occurs during later crystallization stages, isomorphous substitution occurs throughout crystal growth, resulting in uniform impurity distribution [13].

Mechanistic Investigation Techniques

Stepwise dissolution techniques provide quantitative assessment of impurity incorporation mechanisms [13]. The impurity distribution mapping approach involves progressive crystal dissolution in saturated nickel sulfate solution while monitoring impurity concentration increases [13]. Sharp concentration increases during initial dissolution steps indicate surface deposition, while steady increases suggest inclusion mechanisms [13].

Linear relationships between dissolution percentage and impurity release confirm lattice substitution as the primary incorporation mechanism [13]. Research utilizing this approach with nickel sulfate crystals containing 16.79 milligrams total magnesium demonstrates dual mechanism operation [13]. Initial stirring releases 8.72 milligrams through surface deposition, while subsequent dissolution reveals uniform distribution consistent with lattice substitution [13].

Thermodynamic Considerations

Equilibrium distribution coefficients quantify the thermodynamic preference for impurity partitioning between solid and liquid phases [13]. Values approaching unity indicate equal preference for both phases, while values significantly different from unity suggest preferential partitioning [13]. Research demonstrates magnesium distribution coefficients of 1.32 during first-stage repulping, indicating approximately equal solid-liquid preference [13].

The environmental footprint of nickel sulfate production varies significantly across different production facilities and technologies, with substantial implications for carbon emissions, acidification, and eutrophication potential. Life cycle assessment studies conducted by various organizations reveal dramatic differences in environmental impact depending on the production pathway and geographic location [1] [2] [3].

Carbon Footprint Analysis

The carbon footprint of nickel sulfate production demonstrates remarkable variation across different production sources and technologies. The most environmentally efficient production facility belongs to Terrafame, achieving a carbon footprint of 1,750 kilograms of carbon dioxide equivalent per tonne of nickel content, representing approximately 60% lower emissions than the industry average [4]. This exceptional performance is attributed to the company's bioleaching-based production process, which uses about 90% less electricity and thermal energy compared to conventional production technologies [4].

In contrast, the global industry average for nickel sulfate production stands at 18,200 kilograms of carbon dioxide equivalent per tonne of nickel content, as reported by the Nickel Institute [2]. However, significant improvements have been documented in recent years. Aurubis, a major European producer, achieved a carbon footprint of 5,640 kilograms of carbon dioxide equivalent per tonne of nickel content in 2023, representing a 69% reduction below the global average [2] [5]. This improvement was achieved through continuous implementation of environmental and climate measures, including emission reduction operations, energy-efficient technologies, and extended recycling capacities [5].

The most carbon-intensive production pathway involves High Pressure Acid Leaching processing of Indonesian laterite ores with subsequent refinement in China. Studies by the Technical University of Crete found that this pathway produces 36,800 kilograms of carbon dioxide equivalent per tonne of nickel content using mass allocation, or 33,800 kilograms using economic allocation [6] [7]. This represents approximately twice the global average and highlights the significant environmental challenges associated with laterite ore processing [8].

Comparative Production Pathways (High Pressure Acid Leaching, Rotary Kiln Electric Furnace, Pyrometallurgy)

The choice of production pathway significantly influences the environmental footprint of nickel sulfate, with each technology presenting distinct advantages and challenges in terms of energy consumption, emissions, and waste generation. Understanding these differences is crucial for developing sustainable nickel sulfate supply chains [11] [12] [13].

High Pressure Acid Leaching Pathway

High Pressure Acid Leaching represents a hydrometallurgical approach primarily used for processing laterite ores, particularly in Indonesia. This pathway involves treating laterite ores with sulfuric acid under high pressure and temperature conditions to extract nickel and cobalt, producing Mixed Hydroxide Precipitate as an intermediate product [12] [8].

The environmental profile of High Pressure Acid Leaching shows mixed results. While it has relatively low greenhouse gas emissions compared to pyrometallurgical alternatives, especially when sulfuric acid is produced on-site, it results in substantial processing residues requiring permanent impoundment [12]. The carbon footprint of nickel sulfate produced via High Pressure Acid Leaching from Indonesian laterites averages 33.8 kilograms of carbon dioxide equivalent per kilogram of nickel when using economic allocation methods [6] [7].

Analysis reveals that feed preparation and the High Pressure Acid Leaching process itself, along with purification stages, contribute most significantly to environmental impacts, particularly global warming potential [8]. The process generates approximately 18 tonnes of carbon dioxide equivalent per tonne of nickel equivalent from Mixed Hydroxide Precipitate production [13]. Despite these challenges, High Pressure Acid Leaching offers the advantage of processing lower-grade ores and enables copper recovery as a by-product metal [14].

Rotary Kiln Electric Furnace Pathway

The Rotary Kiln Electric Furnace pathway represents the most energy-intensive production route for nickel sulfate, typically used for processing laterite ores to produce nickel pig iron or nickel matte. This pyrometallurgical process involves high-temperature treatment in rotary kilns followed by electric furnace smelting [15] [16].

Energy consumption in Rotary Kiln Electric Furnace operations is extraordinarily high, with typical energy requirements including approximately 520 megajoules per dry tonne of ore for drying, 4,000 megajoules per dry tonne for calcining, and 460 kilowatt-hours per dry tonne for electric furnace operations [15]. The carbon footprint of nickel sulfate produced via this pathway reaches 86.4 kilograms of carbon dioxide equivalent per kilogram of nickel content, representing approximately five times the industry average [11] [17].

The environmental challenges of Rotary Kiln Electric Furnace operations are compounded by the reliance on coal-based energy sources, particularly in Indonesian operations. Studies show that transitioning to 50% hydropower energy could reduce the global warming potential from 86.4 to 45 kilograms of carbon dioxide equivalent per kilogram of nickel sulfate product [11]. The process also generates significant thermal waste streams, including furnace discard slag, which represents the largest single waste energy stream in typical Rotary Kiln Electric Furnace plants [15].

Pyrometallurgical Pathway

Pyrometallurgical processing of sulfide ores, particularly in regions with access to renewable energy sources, demonstrates the most environmentally favorable production pathway for nickel sulfate. The Canadian sulfide ore route, utilizing pyrometallurgy, vapometallurgy, and hydrometallurgy, achieves a carbon footprint of only 6.72 kilograms of carbon dioxide equivalent per kilogram of nickel sulfate hexahydrate [18] [11].

The superior environmental performance of pyrometallurgical processing stems from several factors: lower thermal and electrical energy requirements compared to laterite processing, access to low-carbon dioxide electricity grids, and the production of significant co-products that enable favorable allocation of environmental impacts [18]. The Canadian sulfide route benefits from the Ontario electricity grid, which provides low-carbon electricity sources [18].

Pyrometallurgical processes typically operate at high temperatures but are more efficient for sulfide ore processing than laterite alternatives. The process generates moderate waste production and enables acid production as a saleable product, improving the overall environmental profile [14]. However, pyrometallurgical facilities require substantial capital investment in smelting infrastructure and acid plants [14].

Recycling and Resource Efficiency in Closed-Loop Systems

The development of closed-loop recycling systems for nickel sulfate represents a critical component of sustainable resource management, enabling the recovery of valuable materials from end-of-life products while reducing dependence on primary mining operations [19] [20] [21].

Advanced Recycling Technologies

Several innovative recycling technologies have emerged to address the growing need for sustainable nickel sulfate recovery. The RecycLiCo process, developed by American Manganese, demonstrates exceptional performance in producing nickel-cobalt sulfate with 99.99% purity from lithium-ion battery cathode scrap [20]. This technology expands recycling capabilities beyond traditional hydroxide products, enabling direct production of sulfate materials requested by battery manufacturers [20].

The Li AquaRefining process represents another breakthrough in sustainable recycling, utilizing electroplating technology in a closed-loop system to eliminate energy-intensive smelting processes [22]. This technology recovers high-purity nickel from lithium battery black mass without the need for train loads of single-use chemicals or costly waste streams [22]. The process operates as the only electro-hydrometallurgy lithium battery recycling facility in North America [22].

Biological upcycling approaches offer promising alternatives for nickel recovery from industrial wastewater. Research demonstrates efficient biosynthesis of bio-nickel-iron-sulfur nanoparticles from electroplating wastewater, achieving 99.5% nickel removal and 41.0% sulfate removal while enabling low-cost fabrication of electrocatalysts [23]. This biological approach harnesses the sulfate reduction and metal detoxification abilities of Desulfovibrio vulgaris bacteria [23].

Closed-Loop System Implementation

The implementation of closed-loop recycling systems requires collaboration between battery manufacturers, recycling companies, and nickel producers. Panasonic Energy and Sumitomo Metal Mining have established a landmark closed-loop battery-to-battery recycling initiative, where end-of-life battery materials are reprocessed into raw materials for new battery production [19] [21].

Under this system, battery scrap generated at Panasonic Energy's factory in Japan is processed at Sumitomo Metal Mining's facilities, with the resulting nickel sulfate used in new cathode material production [21]. The program aims to integrate at least 20% recycled cathode materials into automotive batteries by 2027 [21]. This approach significantly reduces carbon dioxide emissions compared to traditional mining practices through urban mining of recycled metals [21].

The closed-loop approach highlights the sustainability and environmental friendliness of recycling processes, with potential applications extending beyond battery materials to other nickel-containing products [24]. Research demonstrates that closed-loop recycling techniques can maximize the usage of nickel, cobalt, manganese, and lithium resources from spent ternary lithium battery cathodes [25].

Resource Efficiency Improvements

Resource efficiency in nickel sulfate production benefits significantly from recycling integration. Studies show that recycling generally has a lower carbon footprint than mining and refining raw materials due to high emissions associated with extraction and processing [26]. Life cycle assessment analysis reveals that recycling nickel-manganese-cobalt 811 battery packs in Europe produces 19% less carbon dioxide emissions compared to lithium hydroxide from virgin sources [26].

The economic allocation of recycling benefits varies based on material prices, with the carbon footprint of recycling processes allocated to different materials based on their economic value [26]. This approach ensures that recycling economics remain viable while environmental benefits are appropriately distributed across recovered materials [26].

Advanced recycling technologies achieve extraction rates exceeding 95% for valuable metals including nickel, cobalt, copper, and lithium from mixed feed materials [27]. Separation and recovery technologies under development enable 90-99% recovery rates for all battery metals, significantly improving resource efficiency compared to primary production [27].

Energy Consumption and Renewable Integration Challenges

Energy consumption represents the dominant factor in the environmental footprint of nickel sulfate production, with significant opportunities for improvement through renewable energy integration. However, substantial challenges exist in implementing renewable energy solutions across diverse production facilities and geographic locations [28] [29] [30].

Energy Consumption Profile

The energy consumption profile of nickel sulfate production demonstrates a clear hierarchy of energy-intensive processes. Primary extraction accounts for 53% of total energy demand, making it the most energy-consuming stage in the production chain [30]. This stage includes the extraction of nickel from ore deposits and initial processing steps that require substantial thermal and electrical energy inputs [30].

Refining operations constitute the second-largest energy consumer, accounting for 24% of total energy demand [30]. The refining stage involves purification processes, crystallization, and final product preparation that require controlled temperature and pressure conditions [30]. Mining operations contribute 7% of energy consumption, while beneficiation and ore preparation account for 10% [30]. Transportation and water treatment represent smaller but significant energy consumers at 5% and 1% respectively [30].

The global nickel sulfate industry demonstrates a heavy reliance on non-renewable energy sources, with 90% of energy consumption derived from fossil fuels and only 10% from renewable sources [30]. This energy mix significantly contributes to the carbon footprint of nickel sulfate production, with Scope 1 emissions accounting for 62% of total emissions due to combustion of fuels, on-site electricity generation, and reductant use [30].

Renewable Energy Integration Opportunities

Renewable energy integration presents the most significant opportunity for reducing the environmental footprint of nickel sulfate production. Studies demonstrate that switching to renewable sources of electricity alone can reduce emissions by up to 40% on average [31]. Operations with access to renewable energy and hydrometallurgical technologies achieve emissions 63-70% lower than the industry average [31].

The integration of renewable energy sources faces several technical and economic challenges. Energy-intensive processes such as High Pressure Acid Leaching and Rotary Kiln Electric Furnace operations require consistent, high-capacity power supplies that may not align with the intermittent nature of renewable energy sources [12] [15]. The crystallization of nickel sulfate involves high working temperatures and relatively large energy consumption, requiring reliable thermal energy sources [32].

Successful renewable energy integration requires comprehensive planning and infrastructure development. Governments and industry stakeholders should connect renewable energy developers with companies developing new nickel assets to facilitate decarbonization from project initiation [33]. Renewable energy considerations should be incorporated alongside battery storage, small modular reactors, and microgrids to ensure context-specific solutions [33].

Integration Challenges and Solutions

The integration of renewable energy into nickel sulfate production faces multiple challenges related to geographic distribution, infrastructure requirements, and process compatibility. Many nickel production facilities are located in regions with limited renewable energy infrastructure, particularly in Indonesia, which accounts for 60% of global nickel mining output [31].

Processing countries such as the Philippines require substantial support to develop the infrastructure and technology needed to integrate renewable energy into their nickel industries [33]. The high capital requirements for renewable energy infrastructure, combined with the need for reliable power supply in energy-intensive processes, create significant barriers to implementation [33].

Technological advancements are being developed to support decarbonization of the nickel industry, but these require increased public sector and financial support for market integration and financial viability [33]. The mining industry needs to invest more heavily in research and development to find innovative, tailored solutions to decarbonization challenges [33].

Some newer processing methods are particularly energy-intensive, potentially doubling the carbon footprint of nickel-rich batteries compared to current averages [28]. This highlights the critical importance of renewable energy integration in emerging production technologies to prevent further increases in environmental impact [28].

Physical Description

Liquid, Other Solid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals

Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline]

YELLOW-TO-GREEN CRYSTALS.

Color/Form

Pale green

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

4.01 g/cu cm

Density: 2.03 g/cu cm /Hexahydrate/

3.7 g/cm³

Odor

Decomposition

Toxic gases and vapors (such as nickel carbonyl) may be released ... in the decomp of nickel cmpd. /Nickel & sol nickel cmpd/

848 °C. This produces toxic fumes of sulfur trioxide and nickel monoxide. See ICSC 0926. See ICSC 1202. Reacts with oxidants. This generates fire and explosion hazard. The solution in water is a weak acid.

Melting Point

Decomposes @ 840 °C

No melting point; decomposes at 848 °C

UNII

Related CAS

10101-98-1 (heptahydrate)

14701-22-5 (Parent)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

10101-97-0

Absorption Distribution and Excretion

Absorption of nickel sulfate from the skin has been found to occur in guinea pigs, rabbits, and rats.

The relationship between dose level of nickel sulfate and lung clearance, tissue distribution, and excretion of the metal was examined. F344N rats were given intratracheal injections of 17, 190, or 1800 nm (63)nickel labelled nickel sulfate. Tissues containing the highest concentrations of (63)nickel after 4, 24, and 96 hr were the lung, trachea, larynx, kidney, urinary bladder, adrenals, blood, large intestine, and thyroid. (63)Nickel was rapidly cleared from the lungs to the blood. Eight to 49% of the nickel sulfate remained in the lungs at 4 hr post treatment depending upon the original dose. Urine was the major form of (63)nickel excretion and accounted for 50% of the doe at the 17 and 190 nm levels and 80% at the 1800 nm level. The half time for urinary clearance was 4.6 hours at the highest dose and 23 hours at the lowest dose. Over 50% of the (63)nickel remaining 96 hours post treatment was in the lungs, and the half time for lung (63)nickel clearance ranged from 36 hr at the lowest dose to 21 hr at the highest dose. Urinary and pulmonary clearance of (63)nickel were both dose dependent.

In human volunteers who ingested nickel sulfate in the drinking water or food, at doses of between 12 and 50 ug/kg body weight (one treatment), the amt of nickel absorbed avg 27 plus or minus 17% of the dose ingested in water compared with 0.7 plus or minus 0.4% of the same dose ingested in food ... .

For more Absorption, Distribution and Excretion (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Nickel(II)_sulfate

�-Tocopherol

Biological Half Life

Gave 1, 11.2, or 105.7 ug nickel sulfate/animal, by intratracheal instillation, to Fischer 344 rats ... The half-time for urinary excretion of nickel incr from 4.6 hr at the highest dose to 23 hr at the lowest dose ... The half-time for lung clearance of nickel sulfate ranged from 21 hr (highest dose) to 36 hr (lowest dose).

Use Classification

Methods of Manufacturing

ADDITION OF NICKEL POWDER TO HOT DILUTE SULFURIC ACID

By the reaction of black nickel oxide with hot dilute sulfuric acid or of dilute sulfuric acid and nickel carbonate

One possibility for the potential continuous large-scale manufacture of nickel sulfate is the reaction of nickel carbonyl, sulfur dioxide, and oxygen in the gas phase at 100 °C. Another possibility for the continuous manufacture of nickel sulfate is the gas-phase reaction of nickel carbonyl with nitric acid, recovering the solid product in sulfuric acid, and continuous removal of nickel sulfate from the acid mixture.

General Manufacturing Information

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

Other (requires additional information)

Fabricated Metal Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Primary Metal Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Plastics Product Manufacturing

Sulfuric acid, nickel(2+) salt (1:1): ACTIVE

Storage Conditions

Interactions

The effect of unfractionated heparin and a low molecular weight heparin fragment on the DNA synthesis response of human peripheral blood T lymphocytes from nickel-allergic patients, activated by mercuric chloride and nickel sulfate was tested. Inhibition was found with 1.1 mg/ml unfractionated heparin added 1 hr after mercuric chloride and nickel sulfate and with the same concentration of the heparin fragment, added 1 hr after nickel sulfate; no effect was seen after at 72 hr. Both heparin preparations in concentrations of 0.0001-0.11 mg/ml stimulated the response to nickel sulfate and in concentrations of 0.001-0.11 mg/ml stimulated the response to mercuric chloride. Heparin preparations seem to have modulating effects on both nickel and mercury activation of lymphocytes. The effect was dependent on both heparin concentration and the time of addition to the activation process.

Synergistic effects of nickel compounds and benzo(a)pyrene on morphological transformation of SHE cells have been reported ... Treatment with nickel sulfate and benzo(a)pyrene resulted in a transformation frequency of 10.7% compared with 0.5% and 0.6%, respectively, for the individual substances ... .

In a two-stage carcinogenicity study, ... gave a single injection of dinitrosopiperazine (9 mg) to rats, followed by administration of nickel sulfate, either in the drinking-water (3.7 mg/day), or topically in the nasopharynx as a gelatin solution (0.02 ml of 0.5% NiS04). Two out of 12 rats in both groups receiving both nickel and the nitrosamine developed nasopharyngeal tumors (1 squamous cell carcinoma, 1 fibrosarcoma, 1 papilloma, 1 "early carcinoma"), while none was seen in the 24 animals treated with the nitrosamine alone, or in the two groups of 12 animals treated with nickel sulfate. The same authors (abstract only) reported an "tension of the study, using topical nickel sulfate as a promoter. Five out of 22 rats given the combined treatment developed carcinomas of the nasopharynx, nasal cavity, or hard palate, while these tumors were not found in the other groups ... .

Reported a study in which N-nitrosopiperazine was given to female rats on the 18th day of pregnancy, and the pups were given nickel sulfate orally. Five out of 21 pups with combined treatment, and 1 out of 4 with nitrosamine treatment only developed nasopharyngeal carcinoma, and two other pups developed other tumors.